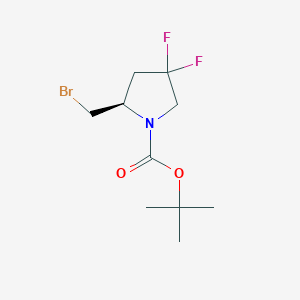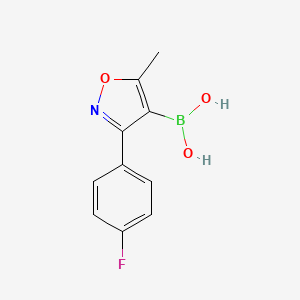![molecular formula C12H13N3O4 B13472251 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate is a chemical compound known for its unique structure and properties It is often used in various scientific research applications due to its reactivity and ability to form stable compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-[2-(pyridin-3-yl)ethyl]carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form stable intermediates and final products.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate involves its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity is often exploited in biochemical assays and drug development to study the effects of these modifications on biological systems.
相似化合物的比较
Similar Compounds
2,5-dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in similar applications.
2,5-dioxopyrrolidin-1-yl methyl benzonitrile: Another compound with similar reactivity and applications.
Uniqueness
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate is unique due to its specific structure, which allows for targeted interactions with nucleophilic sites. This makes it particularly useful in applications where precise modifications are required.
属性
分子式 |
C12H13N3O4 |
|---|---|
分子量 |
263.25 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) N-(2-pyridin-3-ylethyl)carbamate |
InChI |
InChI=1S/C12H13N3O4/c16-10-3-4-11(17)15(10)19-12(18)14-7-5-9-2-1-6-13-8-9/h1-2,6,8H,3-5,7H2,(H,14,18) |
InChI 键 |
QSJCGYKIZMDKHO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)NCCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



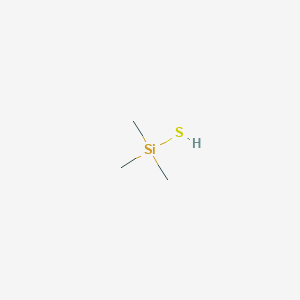
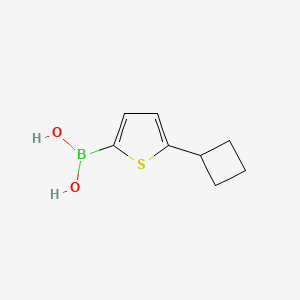

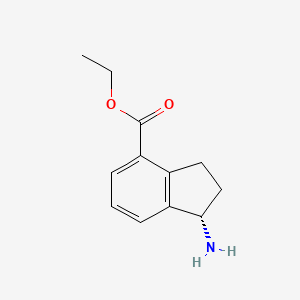
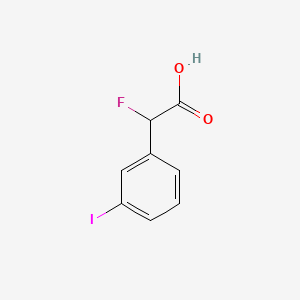
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate](/img/structure/B13472212.png)

![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
